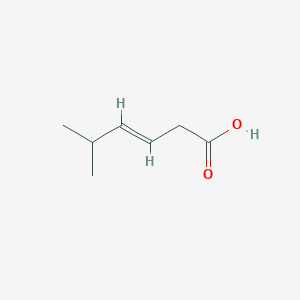

(E)-5-methylhex-3-enoic acid

Description

Contextualization within Unsaturated Carboxylic Acid Chemistry

Unsaturated carboxylic acids are organic compounds that contain at least one carbon-carbon double or triple bond in addition to a carboxyl group (-COOH). britannica.comwikipedia.org The presence of both functional groups allows for a wide range of chemical reactions. libretexts.org These acids can be categorized based on the position of the unsaturation relative to the carboxyl group. libretexts.org

Like other carboxylic acids, (E)-5-methylhex-3-enoic acid is a polar molecule capable of forming hydrogen bonds. wikipedia.org This property generally results in higher boiling points compared to analogous compounds without the carboxyl group. jove.com The solubility of carboxylic acids is dependent on the length of the carbon chain, with smaller acids being more soluble in water. wikipedia.org

The reactivity of unsaturated carboxylic acids is dictated by both the carboxyl group and the carbon-carbon double bond. The carboxyl group can undergo reactions such as esterification and reduction to alcohols. The double bond can participate in addition reactions, including hydrogenation, halogenation, and hydration. britannica.comlibretexts.org

Significance in Organic Synthesis and Related Fields

This compound and its derivatives serve as valuable intermediates in organic synthesis. For instance, a related compound, 3-cyano-5-methylhex-3-enoic acid salt, is a key precursor in an enantioselective synthesis of Pregabalin (B1679071), a drug used to treat epilepsy and anxiety. researchgate.net The synthesis involves the asymmetric hydrogenation of the cyano-enoic acid derivative. researchgate.net

Furthermore, the synthesis of related unsaturated esters, such as (E)-2-cyano-5-methyl-hex-2-enoic acid methyl ester, highlights the utility of similar structures in building more complex molecules. chemicalbook.com The reactions of unsaturated acids are fundamental to creating a diverse array of organic compounds. smolecule.com

Overview of Key Research Avenues for this compound

Current research involving this compound and structurally similar compounds primarily focuses on their synthesis and their role as building blocks for more complex molecules. The development of efficient and stereoselective synthetic methods is a significant area of investigation. This includes exploring various catalytic systems and reaction conditions to achieve high yields and desired stereoisomers. researchgate.netsmolecule.com

Another avenue of research is the exploration of the biological activities of compounds derived from this compound. While this article does not delve into specific therapeutic uses, the synthesis of pharmacologically active molecules like Pregabalin from related precursors underscores the importance of this class of compounds in medicinal chemistry. researchgate.net

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on available data. nih.govchemscene.comfluorochem.co.uk

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| CAS Number | 59320-76-2 |

| IUPAC Name | This compound |

| SMILES | CC(C)/C=C/CC(=O)O |

| InChI Key | CIBMDQOEVWDTDT-ONEGZZNKSA-N |

Structure

3D Structure

Properties

CAS No. |

59320-76-2 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

5-methylhex-3-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9) |

InChI Key |

CIBMDQOEVWDTDT-UHFFFAOYSA-N |

SMILES |

CC(C)C=CCC(=O)O |

Isomeric SMILES |

CC(C)/C=C/CC(=O)O |

Canonical SMILES |

CC(C)C=CCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 5 Methylhex 3 Enoic Acid and Its Stereoisomers

Traditional and Modern Chemical Synthesis Routes

The synthesis of (E)-5-methylhex-3-enoic acid can be achieved through several strategic routes, with the Knoevenagel condensation being a prominent and well-documented method. Alternative approaches involving alkylation, dehydration, and Michael addition reactions also provide viable pathways to the target molecule or its essential precursors.

Modified Knoevenagel Condensation Approaches

The Knoevenagel condensation, a modification of the aldol (B89426) condensation, involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. wikipedia.org For the synthesis of this compound, specific modifications of this reaction are employed to ensure high yield and stereoselectivity for the desired (E)-isomer.

The choice of catalyst and solvent system is paramount in directing the outcome of the Knoevenagel condensation. A highly effective method for preparing (E)-alk-3-enoic acids involves the use of piperidinium (B107235) acetate (B1210297) as a catalyst in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at 100 °C. psu.edu This system has been shown to produce this compound with high yields (85–90%) and excellent stereoselectivity (98–99%). psu.edu The reaction in DMSO is also noted in the synthesis of related alkenoic acids, where piperidinium acetate facilitates the condensation. thieme-connect.com

The use of these solvents represents an improvement over older methods that utilized refluxing xylene, offering a more efficient and simplified experimental procedure. psu.edu Other catalytic systems have been explored to make the process more environmentally benign, such as using ammonium (B1175870) bicarbonate in solvent-free conditions as an alternative to the traditional pyridine (B92270) and piperidine. tue.nl Gelatine immobilized on a polymeric support has also been successfully used as a catalyst for the condensation of isovaleraldehyde (B47997) with diethylmalonate in DMSO at room temperature. amazonaws.com For certain Knoevenagel-type reactions, changing the solvent and temperature can control the stereochemical outcome, allowing for the selective synthesis of either (E) or (Z) isomers. organic-chemistry.org

| Catalyst | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|

| Piperidinium Acetate | DMSO or DMF | 100 °C | High yield (85-90%) and excellent (E)-stereoselectivity (98-99%) for alk-3-enoic acids. | psu.edu |

| Immobilized Gelatine | DMSO | Room Temp. | Catalyzes condensation of isovaleraldehyde and diethylmalonate. | amazonaws.com |

| Ammonium Bicarbonate | Solvent-free | Optimized | Greener alternative to pyridine/piperidine for synthesizing cinnamic acids. | tue.nl |

| N-methyl morpholine (B109124) (NMM) | Solvent-free | - | Exclusively E-stereoselectivity for β,γ-unsaturated acids. | tandfonline.com |

The direct precursors for synthesizing 5-methylhex-3-enoic acid via the Knoevenagel condensation are isovaleraldehyde (3-methylbutanal) and malonic acid. psu.eduscispace.com Isovaleraldehyde provides the iso-butyl group and the initial two carbons of the hexene chain, while malonic acid serves as the active methylene compound that extends the carbon chain. wikipedia.orgevitachem.com

The reaction proceeds via the condensation of isovaleraldehyde with malonic acid, followed by a decarboxylation step to yield the final unsaturated acid. wikipedia.org In some variations, a derivative of malonic acid, such as diethyl malonate or a monoester of malonic acid, is used. psu.eduamazonaws.com For instance, the condensation of isovaleraldehyde with diethylmalonate, followed by subsequent reaction steps, is a documented pathway. amazonaws.comresearchgate.net

Achieving high stereoselectivity for the (E)-isomer is a critical aspect of the synthesis. The modified Knoevenagel condensation using piperidinium acetate in DMSO or DMF at elevated temperatures has been shown to afford the (E)-alk-3-enoic acids almost exclusively. psu.edu This high degree of stereoselectivity is a key advantage of this specific protocol.

The mechanism for achieving E-selectivity in the Knoevenagel-Doebner modification (using malonic acid with a pyridine/piperidine system) is well-established for producing trans-cinnamic acids. researchgate.netorganic-chemistry.org While the substrates are different, the underlying principles of thermodynamic control often favor the formation of the more stable (E)-isomer. In some systems, the initial product may be a mixture of isomers that can equilibrate to the more stable (Z)- or (E)-isomer depending on the specific structure and conditions. wikipedia.org Advanced methods have also demonstrated that the choice of metal catalyst can provide complementary Z/E selectivity; for example, Pt(II) catalysts can favor Z-isomers while Cu(I) catalysts favor E-isomers in the rearrangement of certain propargylic esters into Knoevenagel-type derivatives. acs.org

Alkylation and Dehydration Strategies for Unsaturated Acids

Alternative synthetic routes can involve the strategic alkylation of smaller molecules followed by a dehydration step to create the double bond. One such strategy involves the alkylation of dienediolates derived from α,β-unsaturated carboxylic acids. researchgate.net The regiochemistry and stereochemistry of these alkylations can be controlled by the choice of the base and reaction conditions. researchgate.net

Another approach is to first form a β-hydroxy acid or ester via an aldol-type reaction and then perform a dehydration to generate the α,β-unsaturated system. libretexts.orgmsu.edu This can be followed by further modifications. A related strategy involves creating a cyanohydrin from a smaller aldehyde, which is then hydrolyzed and dehydrated using a strong acid to form an α,β-unsaturated acid. chemistrysteps.com These methods rely on creating a carbon-carbon bond and then eliminating a molecule of water to generate the required unsaturation. libretexts.orgchemistrysteps.com

Michael Addition Reactions in Precursor Synthesis

The Michael reaction, or conjugate addition, provides a powerful method for carbon-carbon bond formation and can be used to synthesize precursors for this compound. wikipedia.orgmasterorganicchemistry.com In this context, an α,β-unsaturated carbonyl compound acts as a "Michael acceptor," reacting with a nucleophile (the "Michael donor"). wikipedia.org

Other Chemical Transformation-Based Syntheses (e.g., from Hexanedione and Methyl Ether Diborate)

While many routes to this compound exist, other chemical transformations provide pathways to its isomers and related structures. One such example involves the synthesis of 5-methylhex-4-enoic acid, an isomer of the target compound. This process starts from hexanedione and methyl ether diborate in the presence of potassium carbonate. chembk.com The reaction proceeds to form a 5-methyl-4-hexene-2,3-diol acid ester, which is subsequently hydrolyzed under acidic conditions with heating to yield the final product, 5-methylhex-4-enoic acid. chembk.com This type of transformation highlights how different starting materials can be manipulated through specific reagents to generate unsaturated carboxylic acid frameworks.

Stereoselective and Asymmetric Synthesis of this compound and its Derivatives

The creation of specific stereoisomers of 5-methylhex-3-enoic acid and its derivatives is crucial, particularly when they serve as intermediates for complex chiral molecules. Methodologies to control the stereochemistry at the chiral centers are of significant interest in organic synthesis.

Chiral auxiliaries are powerful tools for inducing stereoselectivity. These are chiral compounds that are temporarily incorporated into a substrate, direct a stereoselective reaction, and are then removed. A frequently employed strategy for related structures involves the use of Evans-type oxazolidinone auxiliaries, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. google.comresearchgate.netnih.gov In these syntheses, the chiral auxiliary is first acylated, and the resulting N-acyl oxazolidinone then undergoes diastereoselective transformations, such as alkylation. researchgate.netnih.gov The steric influence of the auxiliary directs the approach of the incoming reagent to one face of the enolate, thereby establishing the desired stereocenter. After the key stereocenter-forming step, the auxiliary is cleaved, typically via hydrolysis, to yield the chiral carboxylic acid, and the auxiliary can often be recovered. researchgate.netrenyi.hu

Another approach utilizes chiral lithium amides as noncovalent, traceless auxiliaries. escholarship.org For instance, a chiral tetramine (B166960) auxiliary can be used in conjunction with n-butyllithium to form a chiral lithium amide base. escholarship.org This base can then mediate the direct enantioselective and regioselective alkylation of β,γ-unsaturated carboxylic acids, such as this compound, to create new stereocenters with high selectivity. escholarship.org A key advantage of this method is that the chiral auxiliary can be recovered easily through a simple acid-base extraction. escholarship.org

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a powerful strategy for asymmetric synthesis. In a relevant example, (E)-5-methylhex-3-enoic anhydride (B1165640) was successfully used in a reaction catalyzed by the organocatalyst (2S,3R)-HyperBTM. mdpi.com This reaction involved the anhydride reacting with a protected isatin (B1672199) in the presence of the catalyst and a base, followed by ring-opening with an amine, to produce complex malamide derivatives with good stereoselectivity. mdpi.com

While direct organocatalytic synthesis of this compound is less documented, the principles are widely applied to its precursors. For example, the asymmetric Michael addition of diethyl malonate to nitroalkenes, a key step in the synthesis of the γ-amino acid drug Pregabalin (B1679071), can be achieved using organocatalysts. researchgate.net These processes demonstrate the potential of organocatalysis to create chiral centers found in derivatives of 5-methylhex-3-enoic acid with high enantiomeric purity and under mild conditions. acs.org

A highly efficient and concise method for preparing enantiomerically enriched precursors to 5-methylhex-3-enoic acid derivatives is the asymmetric hydrogenation of cyano-substituted olefins. google.com A key example is the hydrogenation of a salt of 3-cyano-5-methylhex-3-enoic acid. researchgate.netnih.gov This reaction utilizes a chiral rhodium catalyst, most notably one complexed with the Me-DuPHOS ligand. researchgate.netnih.gov

The process involves the hydrogenation of the carbon-carbon double bond in the 3-cyano-5-methylhex-3-enoic acid salt (which can be the E-isomer, Z-isomer, or a mixture) to produce (S)-3-cyano-5-methylhexanoate. acs.orggoogle.com This reaction is highly enantioselective, consistently achieving very high enantiomeric excess (ee). researchgate.netnih.gov The resulting saturated cyano-ester is a valuable intermediate that can be further hydrogenated at the nitrile group to produce pharmacologically important molecules. google.comresearchgate.net

| Substrate | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 3-cyano-5-methylhex-3-enoic acid salt | Rhodium-Me-DuPHOS | (S)-3-cyano-5-methylhexanoate | Very High | researchgate.netnih.gov |

| Potassium 3-cyano-5-methyl-hex-3-enoate | [Rh(COD)(Me-DuPHOS)]OTf | Potassium (S)-3-cyano-5-methyl-hexanoate | >99% | acs.org |

| tert-Butylammonium 3-cyano-5-methyl-hex-3-enoate | [Rh(COD)(Me-DuPHOS)]OTf | tert-Butylammonium (S)-3-cyano-5-methyl-hexanoate | >99% | acs.org |

Green Chemistry and Biotechnological Approaches for Production

In line with the principles of green chemistry, biotechnological methods using enzymes are being developed for the synthesis of chiral compounds like the derivatives of 5-methylhex-3-enoic acid. These methods offer high selectivity under mild reaction conditions.

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This approach relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer at a much higher rate than the other. Various lipases and nitrilases have been employed for the resolution of precursors and derivatives of 5-methylhex-3-enoic acid.

Nitrilases offer another powerful enzymatic route. For instance, immobilized E. coli cells containing a nitrilase from Brassica rapa can perform a regio- and enantioselective hydrolysis of isobutylsuccinonitrile. researchgate.net This reaction yields (S)-3-cyano-5-methylhexanoic acid, a key chiral intermediate, with high enantioselectivity. researchgate.net

| Enzyme | Substrate | Reaction Type | Key Product | Selectivity/Result | Reference |

|---|---|---|---|---|---|

| Lipase PS from Pseudomonas cepacia (immobilized) | rac-3-cyano-5-methylhexanoic acid ethyl ester | Kinetic Resolution (Hydrolysis) | (S)-3-cyano-5-methylhexanoic acid ethyl ester | High enantiomeric excess | researchgate.net |

| Novozyme 435 | rac-5-methyl-3-nitromethyl-hexanoic acid ethyl ester | Kinetic Resolution (Hydrolysis) | (S)-5-methyl-3-nitromethyl-hexanoic acid | Good selectivity at <30% or >60% conversion | google.com |

| Nitrilase from Brassica rapa (in E. coli) | Isobutylsuccinonitrile | Regio- and Enantioselective Hydrolysis | (S)-3-cyano-5-methylhexanoic acid | High enantioselectivity (E > 150) | researchgate.net |

| Lipase from Thermomyces lanuginosus (CLEAs) | rac-diethyl 2-(1-cyano-3-methylbutyl)malonate | Kinetic Resolution (Hydrolysis) | Ethyl (S)-3-cyano-5-methylhexanoate | e.e > 99% | researchgate.net |

Sustainable Catalysis and Solvent Systems in Related Syntheses

The advancement of synthetic methodologies for compounds like this compound increasingly intersects with the principles of green chemistry. This involves the development of catalytic systems and the use of solvents that are environmentally benign, reduce waste, and improve energy efficiency. Research in related syntheses, particularly for chiral carboxylic acids and their derivatives, highlights several promising sustainable approaches, including biocatalysis and the implementation of green solvent systems or solvent-free conditions.

Biocatalytic Approaches:

Enzyme-catalyzed reactions offer high selectivity under mild conditions, often in aqueous media, presenting a sustainable alternative to traditional chemical methods. researchgate.net For the synthesis of chiral α-substituted carboxylic acids, a biocatalytic hydrogen-borrowing cascade has been developed. rsc.orgresearchgate.net This one-pot reaction combines an ene reductase (ER) and an aldehyde dehydrogenase (Ald-DH) to convert α-substituted α,β-unsaturated aldehydes directly into chiral carboxylic acids with high yield and stereoselectivity. rsc.orgresearchgate.net A key advantage of this system is its high atom economy, as the hydride required for the initial reductive step is supplied by the subsequent oxidative step, eliminating the need for an external sacrificial hydride source. rsc.orgresearchgate.net

Lipases are another class of enzymes widely used for their ability to catalyze reactions like hydrolysis and esterification, often with high selectivity. mdpi.com For instance, Novozym 435, a commercial immobilized lipase, has been effectively used in the two-step synthesis of fatty acid ethyl esters, achieving an 85% yield in the esterification step under solvent-free conditions. mdpi.com The biocatalytic potential of whole cells, such as those from Pichia glucozyma, has also been demonstrated for the asymmetric reduction of ketones to chiral alcohols, which are precursors for various chiral compounds. unimi.it

The following table summarizes the performance of different biocatalysts in related esterification and synthesis reactions.

Table 1: Performance of Biocatalysts in Sustainable Syntheses| Biocatalyst | Reaction Type | Substrate(s) | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Ene Reductase (ER) & Aldehyde Dehydrogenase (Ald-DH) | Hydrogen-Borrowing Cascade | α-substituted α,β-unsaturated aldehydes | Chiral α-substituted carboxylic acids | Elevated | rsc.orgresearchgate.net |

| Novozym 435 | Esterification | Free fatty acids from monkfish oil & ethanol | Fatty acid ethyl esters | 85 | mdpi.com |

| Rhizopus oryzae (resting cells) | Esterification | Free fatty acids from monkfish oil & ethanol | Fatty acid ethyl esters | 65 | mdpi.com |

| Aspergillus flavus (resting cells) | Esterification | Free fatty acids from monkfish oil & ethanol | Fatty acid ethyl esters | 41 | mdpi.com |

| Lipase | Biocatalytic Resolution | Racemic precursors | Chiral intermediates for Pregabalin | >99 |

The choice of solvent is a critical factor in the sustainability of a chemical process, as solvents contribute significantly to organic pollution and energy consumption. text2fa.ir Green solvents are being explored as replacements for traditional volatile organic compounds. These include ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), esters such as dimethyl carbonate (DMC), and terpenes. mdpi.com In the extraction of oil from monkfish liver, these green solvents demonstrated extraction yields between 96% and 100%, outperforming the conventional chloroform-methanol mixture. mdpi.com

Solvent-free reaction conditions represent an even more sustainable approach, eliminating solvent waste entirely. One method involves the formation of deep eutectic mixtures from the neat substrates, which can be heated to form a reactive liquid phase. nih.gov This technique has been successfully applied to the direct esterification of fatty acids with panthenol, catalyzed by a lipase. nih.gov Another innovative solvent-free method is mechanochemistry, where ball milling is used to induce reactions. This has been applied to the synthesis of 4-methylhex-3-enoic acid precursors, reducing waste generation by 60% compared to solution-based methods. smolecule.com

Recyclable catalysts also contribute to more sustainable systems. Simple zinc(II) salts have proven effective as recyclable catalysts for the solvent-free esterification of fatty acids. acs.org An evaluation of various zinc salts showed that the choice of counterion affects catalytic activity, with the goal of achieving high yields while minimizing catalyst leaching. acs.org

The table below details examples of reactions performed in green solvents or under solvent-free conditions.

Table 2: Examples of Sustainable Solvent and Solvent-Free Systems| Catalysis Type | Reaction | Solvent/Condition | Key Findings | Reference(s) |

|---|---|---|---|---|

| Lipase-catalyzed esterification | Direct esterification of fatty acids with panthenol | Solvent-free (eutectic mixture) | Highly efficient conversion by forming a eutectic mixture of substrates. | nih.gov |

| Nucleophilic substitution | Synthesis of 4-methylhex-3-enoic acid precursor | Solvent-free (Ball milling) | 60% reduction in waste generation compared to solution-phase routes. | smolecule.com |

| Zinc(II) salt-catalyzed esterification | Esterification of pelargonic acid with 2-ethylhexyl alcohol | Solvent-free | Simple Zn(II) salts are effective and recyclable catalysts. | acs.org |

| Oil Extraction | Extraction from monkfish liver | Green Solvents (2-MeTHF, CPME, DMC) | Yields of 96-100%, surpassing conventional solvents. | mdpi.com |

| Dowex H+/NaI catalyzed esterification | Esterification of carboxylic acids and alcohols | Solvent-free or minimal solvent | Energy-efficient, high-yielding, and the resin catalyst is reusable. | nih.gov |

Merging different sustainable techniques, such as photobiocatalysis, opens further avenues. A reported synthesis of chiral γ-lactones combines photocatalysis using tetrabutylammonium (B224687) decatungstate (TBADT) with an enzymatic asymmetric reduction by an alcohol dehydrogenase. rug.nl This dual catalytic system converts simple aldehydes and unsaturated carboxylic acids into high-value chiral products with excellent yields and enantioselectivity. rug.nl Such integrated approaches exemplify the future direction of designing highly efficient and environmentally responsible synthetic routes for complex molecules.

Chemical Reactivity and Mechanistic Investigations of E 5 Methylhex 3 Enoic Acid

Transformation Chemistry of the Unsaturated Carboxylic Acid Moiety

The reactivity of (E)-5-methylhex-3-enoic acid is primarily dictated by the interplay between its carboxylic acid function and the C3-C4 double bond. These two groups can react independently or in concert to yield a diverse range of products.

Hydrogenation Studies Leading to Saturated Derivatives

The carbon-carbon double bond in this compound can be readily reduced to the corresponding saturated derivative, 5-methylhexanoic acid, through catalytic hydrogenation. This reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly employed catalysts for such transformations include platinum, palladium, and nickel. The reaction is generally carried out in a solvent under a pressurized atmosphere of hydrogen. The choice of catalyst and reaction conditions can influence the efficiency of the reduction.

| Reactant | Product | Typical Catalysts | General Conditions |

| This compound | 5-Methylhexanoic acid | Pd/C, PtO₂, Raney Ni | H₂ gas, solvent (e.g., ethanol, ethyl acetate), room temperature to moderate heat |

Esterification Reactions and Functionalized Ester Formation

The carboxylic acid group of this compound can undergo esterification with various alcohols to form the corresponding esters. This reaction is typically acid-catalyzed, with common catalysts including sulfuric acid, p-toluenesulfonic acid, or the use of reagents like thionyl chloride to first form a more reactive acyl chloride.

The general mechanism for acid-catalyzed esterification, known as Fischer esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol. Subsequent dehydration yields the ester and water. The reaction is reversible and can be driven to completion by removing water as it is formed byjus.com.

| Reactant | Co-reactant | Product | Typical Conditions |

| This compound | Alcohol (e.g., Methanol, Ethanol) | (E)-5-Methylhex-3-enoate ester | Acid catalyst (e.g., H₂SO₄), heat, removal of water |

Oxidation Pathways of the Carboxylic Acid Group

While the carboxylic acid group is in a high oxidation state, the double bond of this compound is susceptible to various oxidation reactions. Oxidative cleavage of the double bond can be achieved using strong oxidizing agents like ozone (O₃) followed by a workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions. This would lead to the formation of smaller carboxylic acids and/or aldehydes.

Cyclization and Ring-Forming Reactions (e.g., Lactone Formation)

Unsaturated carboxylic acids, particularly those with the double bond positioned appropriately, can undergo intramolecular cyclization to form lactones (cyclic esters). For this compound, which is a β,γ-unsaturated acid, acid-catalyzed isomerization to the α,β-unsaturated isomer could potentially be a preliminary step to certain cyclization pathways. However, direct cyclization is also a possibility under specific conditions.

In the presence of a strong acid, the double bond can be protonated to form a carbocation. The intramolecular nucleophilic attack by the carboxylic acid oxygen onto this carbocation can lead to the formation of a lactone. The stability of the resulting ring structure, typically five- or six-membered rings, is a significant driving force for this reaction libretexts.orgyoutube.com. For this compound, an acid-catalyzed reaction could potentially lead to the formation of a γ-lactone. Studies on other β,γ-unsaturated carboxylic acids have shown that oxidative cyclization using hypervalent iodine reagents can efficiently produce substituted furan-2-ones, which are a class of lactones organic-chemistry.org.

| Reactant | Product Type | Typical Reagents/Conditions |

| This compound | γ-Lactone | Acid catalyst (e.g., H₂SO₄), heat |

| This compound | Substituted Furan-2-one | Hypervalent iodine reagents (e.g., PhI(OAc)₂) |

Double Ring-Opening Reactions with Nucleophiles

This section title appears to be a misnomer for the reactivity of an acyclic unsaturated carboxylic acid. It may be intended to refer to reactions of cyclic derivatives of the parent acid, such as a lactone, or to conjugate addition reactions. For instance, if this compound were to isomerize to its α,β-unsaturated counterpart, its ester derivatives would be susceptible to Michael addition reactions. In a Michael addition, a nucleophile adds to the β-carbon of the conjugated system masterorganicchemistry.com.

Mechanistic Probes of Reaction Pathways

While specific mechanistic studies for this compound are not readily found, the general mechanisms for the reactions of unsaturated carboxylic acids are well-established. For instance, in acid-catalyzed lactonization, the mechanism involves the protonation of the double bond to form a carbocation, followed by intramolecular nucleophilic attack by the carboxylic acid group libretexts.org. The regioselectivity of this attack is determined by the stability of the resulting carbocation and the thermodynamic stability of the lactone ring formed.

In the case of β,γ-unsaturated carboxylic acids, there is also the possibility of isomerization to the more stable conjugated α,β-unsaturated isomer under basic or acidic conditions. This isomerization would open up different reaction pathways, such as 1,4-conjugate addition. Mechanistic studies on related systems often employ isotopic labeling, kinetic studies, and computational modeling to elucidate the precise reaction pathways and transition states.

Stereochemical Outcomes and Diastereoselective Control in Transformations

Controlling the stereochemical outcome of a reaction is a central goal in modern organic synthesis. ethz.ch When a molecule like this compound, which contains a pre-existing stereochemical element (the E-configured double bond), undergoes a reaction to create a new stereocenter, the formation of diastereomers is possible. Diastereoselective control refers to the preferential formation of one diastereomer over another. msu.edu

This control can be achieved through several strategies:

Substrate Control: The existing structural features of the substrate molecule itself can direct the approach of an incoming reagent to one face of the molecule over the other. The steric and electronic properties of the groups around the reacting center influence the transition state energies, favoring the formation of the sterically less hindered product.

Reagent Control: A chiral reagent or catalyst is used to introduce new stereocenters in a predictable manner. ethz.ch This is a powerful strategy for asymmetric synthesis. The isothiourea-mediated functionalization described in section 3.2.3 is a prime example of reagent control. st-andrews.ac.uknih.gov The chiral catalyst forms a diastereomeric transition state with the substrate, and the difference in energy between these transition states leads to the preferential formation of one product enantiomer (and diastereomer, if applicable). msu.edu

In the context of transformations involving this compound, any addition reaction across the double bond or functionalization at the α-carbon would generate at least one new stereocenter. For example, in the isothiourea-catalyzed Michael-lactonisation of arylacetic acids to trifluoromethylenones, high diastereocontrol (up to 95:5 dr) is achieved, demonstrating how the catalyst effectively governs the relative stereochemistry of the newly formed stereocenters. rsc.org The ability to leverage both substrate and reagent-based strategies is crucial for the synthesis of complex molecules with multiple stereocenters in a defined three-dimensional arrangement. nih.gov

| Control Strategy | Description | Example Application |

| Substrate Control | The inherent stereochemistry of the starting material directs the stereochemical outcome of the reaction. ethz.ch | Epoxidation of a chiral allylic alcohol where the existing hydroxyl group directs the epoxidizing agent. |

| Reagent Control | An external chiral reagent or catalyst dictates the stereochemical outcome. ethz.ch | Isothiourea-catalyzed asymmetric functionalization of 3-alkenoic acids to give products with high enantiomeric excess. st-andrews.ac.uknih.gov |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, a complete picture of the atomic connectivity and stereochemistry of (E)-5-methylhex-3-enoic acid can be established.

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. While specific experimental data for this compound is not widely published, predicted ¹H NMR data provides a reliable basis for its structural characterization. The spectrum is anticipated to show distinct signals for each unique proton environment, with chemical shifts influenced by shielding and deshielding effects from adjacent functional groups, particularly the carboxylic acid and the carbon-carbon double bond.

The trans-configuration of the double bond is characterized by a large coupling constant (typically >12 Hz) between the olefinic protons at C3 and C4.

Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H2 | 2.35 | Doublet | 7.0 | 2H |

| H3 | 5.55 | dt | 15.5, 7.0 | 1H |

| H4 | 5.45 | dt | 15.5, 6.5 | 1H |

| H5 | 2.15 | m | 6.5, 6.8 | 1H |

| H6, H6' | 0.95 | Doublet | 6.8 | 6H |

Note: Data is based on predictive models and may vary from experimental values.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a single peak in the broadband-decoupled spectrum, allowing for a direct count of the unique carbon environments. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.

The carboxylic acid carbon (C1) is expected to appear significantly downfield (~178-180 ppm). The sp² hybridized carbons of the double bond (C3 and C4) will resonate in the olefinic region (typically 120-140 ppm), while the sp³ hybridized carbons of the alkyl chain will appear upfield.

Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Atom Number | Chemical Shift (δ, ppm) |

|---|---|

| C1 | 179.5 |

| C2 | 38.0 |

| C3 | 124.0 |

| C4 | 138.0 |

| C5 | 32.5 |

Note: Data is based on predictive models and may vary from experimental values.

The Nuclear Overhauser Effect (NOE) is an NMR technique used to determine the spatial proximity of atoms within a molecule. For this compound, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be the definitive method to confirm the E-stereochemistry of the double bond.

In an NOE experiment, irradiation of a specific proton will lead to an enhancement of the signal of other protons that are close in space (typically within 5 Å). For the (E)-isomer, a strong NOE correlation would be expected between the olefinic proton on C3 and the methine proton on C5, as they are on the same side of the molecule. Conversely, no significant NOE correlation would be observed between the olefinic protons H3 and H4, which are on opposite sides of the double bond. This pattern provides unambiguous proof of the trans-configuration.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The calculated exact mass for the molecular formula of this compound, C₇H₁₂O₂, is 128.08373 Da. nih.gov An experimental HRMS measurement that matches this value to within a few parts per million (ppm) confirms the molecular formula. The analysis can be performed on various ions, such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the deprotonated molecule [M-H]⁻.

HRMS Data for C₇H₁₂O₂

| Ion Formula | Adduct | Calculated m/z |

|---|---|---|

| [C₇H₁₃O₂]⁺ | [M+H]⁺ | 129.09101 |

| [C₇H₁₂O₂Na]⁺ | [M+Na]⁺ | 151.07297 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. It is widely used for the analysis of carboxylic acids in complex mixtures.

The analysis of short-chain unsaturated carboxylic acids like this compound can be challenging due to their high polarity, which often results in poor retention on standard reversed-phase (e.g., C18) columns. To overcome this, chemical derivatization is frequently employed. nih.govmdpi.com A common strategy involves reacting the carboxylic acid with a reagent like 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent. nih.govunimi.it This derivatization neutralizes the polar carboxylic acid group and introduces a nonpolar, easily ionizable tag, which significantly improves both chromatographic retention and mass spectrometric sensitivity.

A typical LC-MS method would involve:

Chromatography: Separation on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and acetonitrile (B52724), often with a small amount of acid like formic acid.

Ionization: Electrospray ionization (ESI) is commonly used. After derivatization, the analysis is typically performed in positive ion mode, monitoring for the [M+H]⁺ of the derivative. For underivatized analysis, negative ion mode (monitoring [M-H]⁻) is preferred.

Detection: A tandem mass spectrometer (MS/MS) can be used for enhanced selectivity and sensitivity, monitoring specific fragmentation patterns of the parent ion to confirm its identity and quantify it with high precision. nih.gov

Chromatographic Methods for Separation and Analysis

Chromatography is an indispensable tool for both the qualitative and quantitative analysis of this compound. High-performance liquid chromatography and gas chromatography are particularly powerful methods for determining chemical purity, assessing enantiomeric excess, and conducting both achiral and chiral analyses.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Ratio Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like carboxylic acids. helixchrom.com It is extensively used to determine the chemical purity of this compound and to separate and quantify its enantiomers.

Purity Determination: For assessing chemical purity, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

A typical RP-HPLC method for a carboxylic acid like this compound would involve a C18 column and a mobile phase consisting of an aqueous buffer (often with a low pH modifier like formic acid or trifluoroacetic acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile or methanol. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, typically at a low wavelength around 200-210 nm where the carboxylic acid functional group absorbs light. The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Enantiomeric Ratio Determination: Since this compound possesses a chiral center at the C5 position, separating its enantiomers is crucial for characterization. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). wikipedia.org These phases create a chiral environment, allowing for differential interaction with the two enantiomers, which results in different retention times. phenomenex.com

Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and Pirkle-type CSPs are widely used for the separation of chiral acids. phenomenex.comsigmaaldrich.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase, is critical for achieving optimal separation. sigmaaldrich.comcsfarmacie.cz The determination of the enantiomeric excess (ee) is a critical measure of the optical purity of a chiral compound and can be accurately quantified using chiral HPLC. heraldopenaccess.usuma.esnih.gov

Table 1: Representative HPLC Parameters for Analysis of this compound

| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Analysis (Chiral HPLC) |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Cellulose-DMPC) |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) | Hexane:Isopropanol (with 0.1% TFA) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Column Temp. | 25 °C | 20 °C |

| Expected Output | Single peak with retention time indicating purity | Two baseline-separated peaks for (R) and (S) enantiomers |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. While specific UPLC methods for this compound are not extensively documented in the literature, the principles for analyzing short-chain fatty acids are well-established. nih.govnih.gov

A method developed for HPLC can typically be transferred to a UPLC system to leverage its advantages. The shorter analysis time is particularly beneficial for high-throughput screening applications. mdpi.com For a compound like this compound, a UPLC method would employ a sub-2 µm particle column (e.g., C18) and operate at higher pressures and optimal flow rates to achieve rapid separation of the analyte from potential impurities with enhanced peak sharpness and sensitivity. nih.gov

Table 2: Comparison of Typical HPLC and UPLC Performance Characteristics

| Feature | Conventional HPLC | UPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Typical Column Length | 150 - 250 mm | 50 - 100 mm |

| Typical Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.6 mL/min |

| Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

| Run Time | 10 - 30 min | 1 - 10 min |

| Relative Sensitivity | 1x | 2-3x |

| Solvent Consumption | High | Low |

Gas Chromatography (GC) for Achiral and Chiral Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com For carboxylic acids, which can exhibit poor peak shape due to adsorption and dimerization, derivatization is often employed to increase volatility and improve chromatographic performance. lmaleidykla.lt

Achiral Analysis: For routine purity analysis, this compound can be converted to a more volatile ester, such as its methyl ester (FAME - Fatty Acid Methyl Ester), through reaction with reagents like diazomethane (B1218177) or BF3/methanol. The resulting FAME can then be analyzed on a standard nonpolar or mid-polarity capillary column (e.g., DB-5 or DB-WAX). The separation is based on boiling point and polarity differences between the analyte and any impurities. Specialized columns with acidic character are also available for the direct analysis of free fatty acids without derivatization. sigmaaldrich.com

Chiral Analysis: Chiral GC is a highly effective method for determining the enantiomeric composition of volatile compounds. chromatographyonline.com The separation of the enantiomers of this compound (or its volatile derivative) can be achieved directly on a chiral capillary column. gcms.cz These columns typically contain a chiral selector, most commonly a cyclodextrin (B1172386) derivative, dissolved in a polysiloxane stationary phase. gcms.cznih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, allowing for accurate determination of the enantiomeric ratio. nih.gov

Table 3: Illustrative GC Parameters for this compound Analysis

| Parameter | Achiral Analysis (as Methyl Ester) | Chiral Analysis (as Methyl Ester) |

|---|---|---|

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film) | Cyclodextrin-based CSP (e.g., Beta-DEX) |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Inlet Temperature | 250 °C | 230 °C |

| Oven Program | 80 °C (1 min), ramp to 240 °C at 10 °C/min | 60 °C (2 min), ramp to 180 °C at 2 °C/min |

| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |

| Detector Temp. | 260 °C | 250 °C |

| Expected Output | Single peak representing the derivatized acid | Two resolved peaks for (R) and (S) enantiomers |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy, FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. upi.edu The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure as an unsaturated carboxylic acid.

The most prominent features in the spectrum are related to the carboxylic acid group. orgchemboulder.com A very broad absorption band typically appears in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org Superimposed on this broad band are the sharper C-H stretching vibrations of the alkyl groups, which occur just below 3000 cm⁻¹.

The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band. For a carboxylic acid dimer, this peak is typically found around 1720-1706 cm⁻¹. libretexts.orglibretexts.org The presence of the C=C double bond in the molecule is confirmed by a stretching vibration in the 1670-1620 cm⁻¹ region, which is typically of medium intensity. The trans-configuration of the double bond is indicated by a strong out-of-plane C-H bending vibration around 970-960 cm⁻¹. Finally, the C-O stretching of the carboxylic acid group appears in the 1320-1210 cm⁻¹ region. orgchemboulder.com

Table 4: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (Dimer) |

| 2960 - 2850 | Medium-Strong | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| 1720 - 1706 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Dimer) |

| ~1650 | Medium | C=C Stretch | Alkene |

| 1470 - 1430 | Medium | C-H Bend | Alkyl |

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid |

| ~965 | Strong | C-H Bend (out-of-plane) | Trans-Alkene |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

While specific quantum chemical calculation studies focusing solely on (E)-5-methylhex-3-enoic acid are not extensively available in peer-reviewed literature, the application of these methods would be invaluable. Techniques such as Density Functional Theory (DFT) and ab initio calculations are standard approaches to elucidate electronic structure, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential maps. These calculations could predict the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack. For instance, the carboxylic acid group would be identified as a primary site for deprotonation and hydrogen bonding, while the carbon-carbon double bond would be highlighted as a region of higher electron density, prone to electrophilic addition reactions.

Molecular Modeling and Docking Studies (e.g., Ligand-Enzyme Interactions)

Molecular modeling and docking are instrumental in predicting how a molecule like this compound might interact with biological macromolecules, such as enzymes. Although specific docking studies featuring this compound are not prominent in the literature, the methodology holds significant potential. Given its structure as a short-chain fatty acid derivative, it could be computationally docked into the active sites of enzymes involved in fatty acid metabolism or those that recognize small carboxylic acids. Such studies would predict the binding affinity, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, offering hypotheses about its potential biological targets and functions.

Investigation of Excited State Phenomena and Photoisomerization Mechanisms

The presence of a carbon-carbon double bond in this compound suggests a potential for interesting photochemistry, including photoisomerization. Research on structurally similar α,β-unsaturated carboxylic acids provides a strong model for the potential behavior of this compound. A study on the photoisomerization of protonated 4-methylpent-2-enoic acid revealed a rapid cis/trans isomerization around the carbon-carbon double bond upon photo-initiation. cdnsciencepub.com This process is understood to proceed through an excited state where twisting around the double bond is accompanied by a significant redistribution of charge. cdnsciencepub.com

The proposed mechanism involves a photo-initiated intramolecular hydride shift from the γ-carbon to the β-carbon in the excited state. cdnsciencepub.com This leads to the formation of a more stable cation which can then cyclize. cdnsciencepub.com For this compound, a similar photoisomerization to its (Z)-isomer would be expected. The study on the analogous compound supports a model of excited state twisting and charge localization, which would be a key mechanism to investigate for this compound. cdnsciencepub.com

Prediction and Analysis of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. Various computational tools have been used to predict these descriptors for this compound, providing a quantitative overview of its physicochemical properties. These descriptors are crucial for quantitative structure-activity relationship (QSAR) studies and for predicting the compound's behavior in different chemical and biological systems.

Several key molecular descriptors have been computed and are available in public databases like PubChem. nih.gov

Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 128.17 g/mol | PubChem nih.gov |

| XLogP3 | 1.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | ChemScene chemscene.com |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 3 | ChemScene chemscene.com |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | PubChem nih.gov, ChemScene chemscene.com |

| Exact Mass | 128.083729621 Da | PubChem nih.gov |

| Monoisotopic Mass | 128.083729621 Da | PubChem nih.gov |

| Heavy Atom Count | 9 | PubChem nih.gov |

These descriptors indicate a molecule with moderate lipophilicity (XLogP3 of 1.5), the capacity to participate in hydrogen bonding, and some conformational flexibility. The Topological Polar Surface Area (TPSA) suggests good potential for membrane permeability.

Applications of E 5 Methylhex 3 Enoic Acid As a Synthetic Intermediate and Precursor

Synthesis of Biologically Active Compounds and Pharmaceuticals

The most significant application of (E)-5-methylhex-3-enoic acid derivatives is in the synthesis of active pharmaceutical ingredients (APIs). Its carbon skeleton is a key component in constructing molecules that exhibit biological activity, most notably in the therapeutic class of GABA analogues.

This compound is a foundational structure for several key intermediates in the synthesis of (S)-Pregabalin, a drug used to treat epilepsy, neuropathic pain, and anxiety. lupinepublishers.comchemscene.com Various synthetic routes leverage derivatives of this acid to introduce the necessary functional groups and establish the correct stereochemistry for the final drug molecule.

A common strategy involves the conjugate addition of nitromethane (B149229) to an ester of the acid, such as (E)-5-methyl-hex-2-enoic acid ethyl ester, to produce 5-methyl-3-nitromethyl-hexanoic acid ethyl ester. google.com This nitro compound is a direct precursor to racemic pregabalin (B1679071) through catalytic hydrogenation. google.com

Another major pathway involves the creation of cyano-substituted intermediates. These intermediates are crucial as the cyano group can be later reduced to the aminomethyl group required in Pregabalin. Key cyano-intermediates derived from the 5-methylhexenoic acid scaffold include:

3-Cyano-5-methylhex-3-enoic acid: This intermediate can be produced and then subjected to asymmetric hydrogenation to set the desired stereocenter. nih.govgoogle.com For example, its salt can be hydrogenated using a rhodium Me-DuPHOS catalyst to yield the (S)-enantiomer with very high enantiomeric excess. nih.gov

2-Cyano-5-methylhex-2-enoic acid alkyl ester: This intermediate is typically formed through a Knoevenagel condensation reaction between isovaleraldehyde (B47997) and an alkyl cyanoacetate. chemicalbook.comgoogle.com It serves as a precursor in various routes to Pregabalin. lupinepublishers.comgoogleapis.comgoogle.com

The table below summarizes these key intermediates and their roles in the synthesis of Pregabalin.

| Intermediate Name | Precursor(s) | Key Transformation | Resulting Product | Citations |

| 5-Methyl-3-nitromethyl-hexanoic acid ester | (E)-5-methyl-hex-2-enoic acid ethyl ester, Nitromethane | Conjugate Addition | Racemic Pregabalin (after hydrogenation) | google.com |

| 3-Cyano-5-methylhex-3-enoic acid (or its ester) | Ethyl 3-cyano-5-methylhex-3-enoate | Asymmetric Hydrogenation | (S)-3-cyano-5-methylhexanoic acid ester | nih.govgoogle.com |

| 2-Cyano-5-methylhex-2-enoic acid alkyl ester | Isovaleraldehyde, Alkyl cyanoacetate | Knoevenagel Condensation | Precursor to other Pregabalin intermediates | chemicalbook.comgoogle.comnih.gov |

The biological activity of many pharmaceuticals, including Pregabalin, is often exclusive to one specific enantiomer. google.com The S-enantiomer of Pregabalin is responsible for its therapeutic effects. google.com Therefore, synthetic methods that can selectively produce the desired enantiomer are highly valuable. Derivatives of this compound are central to several of these enantioselective strategies.

One of the most effective methods is the asymmetric hydrogenation of a derivative like 3-cyano-5-methylhex-3-enoic acid or its esters. nih.gov Using chiral catalysts, such as rhodium complexes with chiral phosphine (B1218219) ligands (e.g., Me-DuPHOS), allows for the direct formation of the (S)-enantiomer of the corresponding saturated cyano ester in high enantiomeric purity. nih.gov

Enzymatic methods also play a crucial role. Kinetic resolution using enzymes like lipases can selectively hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer. google.comresearchgate.net For instance, lipases can be used for the enantioselective hydrolysis of racemic 5-methyl-3-nitromethyl-hexanoic acid ester or racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester to isolate the precursors for (S)-Pregabalin. google.comresearchgate.netnih.gov These chemoenzymatic processes are often more environmentally benign and efficient than classical resolution methods. researchgate.net

Development of Fragrances and Flavoring Agents

Compounds with structures similar to this compound are utilized in the fragrance industry. google.com The specific arrangement of carbon atoms and double bonds in aliphatic acids and their derivatives can produce a range of scents. While direct application of this compound itself is not widely documented, its structural motifs are found in molecules used to create fresh, musky, and floral accords in perfumery. google.com The synthesis of commercially important fragrances sometimes employs similar enzymatic reduction techniques (using ene-reductases) as those used in pharmaceutical synthesis, highlighting the versatility of these chemical structures and synthetic methods. nih.gov

Formation of Complex Organic Compounds and Natural Product Analogs

The 5-methylhex-3-enoic acid scaffold serves as a versatile starting point for building more complex organic molecules. The combination of a double bond and a carboxylic acid allows for a wide range of synthetic manipulations. For instance, derivatives such as 3-((benzyloxy)carbonyl)-5-methylhex-3-enoic acid represent a step up in molecular complexity, created from this basic framework. googleapis.comgoogle.com Furthermore, related chiral building blocks, like methyl (3R)-3-hydroxyhex-5-enoate, are used as precursors in the synthesis of mevinic acid analogues, which are related to a class of natural products. rsc.org This demonstrates the potential of the hexenoic acid core in constructing sophisticated molecular architectures beyond its primary use in Pregabalin synthesis.

Derivatization to Functionally Diverse Chemical Entities

The chemical structure of this compound contains two key reactive sites: the carbon-carbon double bond and the carboxylic acid group. These sites allow for extensive derivatization to produce a wide array of functionally diverse molecules.

Key derivatization reactions include:

Esterification: The carboxylic acid group is readily converted into various esters (e.g., methyl or ethyl esters), which are common intermediates in synthesis. google.com

Conjugate Addition: The α,β-unsaturated nature of related derivatives allows for Michael addition reactions, such as the addition of nitromethane to form 5-methyl-3-nitromethyl-hexanoic acid ethyl ester. google.com

Hydrogenation: The double bond can be selectively reduced (hydrogenated) to create a saturated carbon chain. Asymmetric hydrogenation using chiral catalysts is a key step for producing enantiomerically pure pharmaceutical intermediates. nih.govgoogle.com

Hydrolysis: Ester derivatives can be hydrolyzed back to the carboxylic acid, often using bases like lithium hydroxide (B78521) or through enzymatic processes. google.comgoogle.com

Nitrile Reduction: In pathways involving cyano-intermediates, the nitrile group (C≡N) is reduced, typically via hydrogenation with catalysts like Raney Nickel, to form a primary amine (-CH₂NH₂), a critical step in the final stage of Pregabalin synthesis. nih.govlupinepublishers.com

This capacity for diverse transformations makes this compound and its esters valuable and flexible intermediates in synthetic organic chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.